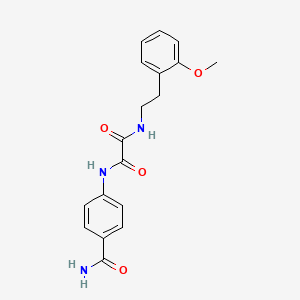

N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide

Description

N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone. Its structure features two distinct aromatic substituents:

- N1 substituent: A 4-carbamoylphenyl group (4-aminocarbonylphenyl), which introduces hydrogen-bonding capabilities via the carbamoyl moiety.

- N2 substituent: A 2-methoxyphenethyl group, combining a methoxy-substituted aromatic ring with an ethyl linker, likely influencing lipophilicity and steric interactions.

For instance, oxalamides are frequently explored as enzyme inhibitors (e.g., stearoyl-CoA desaturase, HIV entry inhibitors) and flavor enhancers due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

N'-(4-carbamoylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-25-15-5-3-2-4-12(15)10-11-20-17(23)18(24)21-14-8-6-13(7-9-14)16(19)22/h2-9H,10-11H2,1H3,(H2,19,22)(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHSVPBPOAGDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 4-aminobenzamide with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage. The general steps include:

Formation of the intermediate: 4-aminobenzamide reacts with oxalyl chloride to form an intermediate isocyanate.

Coupling reaction: The intermediate isocyanate then reacts with 2-methoxyphenethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Amine derivatives of the original compound.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) at the N1 position correlate with moderate yields (30–72%), likely due to reduced nucleophilicity of the amine precursor .

Spectroscopic and Physicochemical Properties

Table 2: NMR and Mass Spectrometry Data

Key Observations :

Table 3: Functional Roles of Oxalamide Derivatives

Key Observations :

- Substitutions at N1 (e.g., halogens, carbamoyl) and N2 (e.g., methoxyphenethyl) influence target selectivity. For example, halogenated aryl groups enhance enzyme inhibition , while methoxy groups improve flavor receptor binding .

- The carbamoyl group in the target compound may enhance interactions with polar binding pockets (e.g., proteases or kinases), though experimental validation is needed.

Biological Activity

N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on existing research.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzamide with 2-methoxyphenethylamine in the presence of oxalyl chloride . The process can be summarized as follows:

- Formation of Intermediate : 4-aminobenzamide reacts with oxalyl chloride to form an isocyanate intermediate.

- Coupling Reaction : The isocyanate then reacts with 2-methoxyphenethylamine to yield the final oxalamide product.

This synthetic route is conducted under controlled conditions to ensure high yield and purity, often involving purification techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory and pain pathways.

Target Enzymes

Similar compounds have demonstrated interactions with cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the arachidonic acid pathway responsible for the synthesis of prostaglandins and leukotrienes. By inhibiting these enzymes, the compound may reduce inflammation and pain .

Biological Activities

The compound has been investigated for several biological activities:

- Anti-inflammatory Properties : By modulating COX enzyme activity, it may help alleviate conditions characterized by inflammation.

- Antimicrobial and Anticancer Potential : Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although further research is needed to confirm these effects .

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that similar oxalamide derivatives effectively inhibited COX-2 activity, leading to reduced levels of inflammatory mediators in vitro .

- Antimicrobial Activity : Another investigation highlighted the potential of oxalamide compounds in combating bacterial infections, showcasing their ability to disrupt bacterial cell wall synthesis .

- Cancer Cell Line Studies : Research involving various cancer cell lines suggested that this compound could induce apoptosis in cancer cells, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Antimicrobial |

| N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide | Structure | Antimicrobial |

| N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide | Structure | Anticancer |

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield and purity of N1-(4-carbamoylphenyl)-N2-(2-methoxyphenethyl)oxalamide?

- Methodology : Use oxalyl chloride with substituted anilines and phenethylamines in aprotic solvents (e.g., dioxane or dichloromethane). Monitor reaction progress via TLC and employ stoichiometric adjustments to minimize dimerization (e.g., 23% dimer formation observed in analogous syntheses). Purify via silica gel chromatography or recrystallization, with final purity assessed by HPLC (>90% purity threshold) .

- Critical Parameters : Temperature control (room temperature to 50°C), anhydrous conditions, and slow addition of reagents to avoid side reactions.

Q. Which spectroscopic techniques are essential for structural confirmation?

- 1H/13C NMR : Assign peaks for carbamoyl (δ ~7.7–7.9 ppm for aromatic protons) and methoxyphenethyl groups (δ ~3.8 ppm for OCH3). Compare with literature data for analogous oxalamides (e.g., δ 170–172 ppm for carbonyl carbons in 13C NMR) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]+ ions). Discrepancies >2 ppm require re-evaluation of synthesis or purification steps .

Q. How can researchers validate biological activity in preliminary assays?

- In Vitro Testing : Use enzyme inhibition assays (e.g., soluble epoxide hydrolase or HIV entry inhibition protocols) with IC50 determination. Include positive controls (e.g., known inhibitors from structurally similar oxalamides) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How do substituent modifications influence the compound’s bioactivity and binding affinity?

- Structure-Activity Relationship (SAR) : Replace the 4-carbamoylphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) moieties. Compare inhibitory potency in enzyme assays (e.g., ~10-fold differences observed in analogous compounds) .

- Computational Modeling : Dock the compound into target protein structures (e.g., HIV gp120 or cytochrome P450 isoforms) using software like AutoDock. Validate predictions with mutagenesis studies or competitive binding assays .

Q. What advanced techniques resolve stereochemical uncertainties in oxalamide derivatives?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.

- NOESY NMR : Identify spatial proximity of protons to assign stereochemistry (e.g., axial vs. equatorial substituents in cyclic analogs) .

Q. How should researchers address contradictions in biological activity data across studies?

- Data Triangulation : Compare assay conditions (e.g., cell lines vs. purified enzymes, pH, cofactors). For example, discrepancies in HIV inhibition may arise from differences in viral clades or entry assay methodologies .

- Purity Reassessment : Re-analyze batches via LC-MS to rule out degradation or impurities (e.g., dimers or unreacted intermediates) .

Q. What strategies improve metabolic stability for in vivo applications?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or benzyl esters) at the oxalamide nitrogen. Assess stability in liver microsome assays and plasma .

- Deuterium Labeling : Replace labile hydrogens with deuterium at metabolically vulnerable sites (e.g., benzylic positions) to prolong half-life .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.